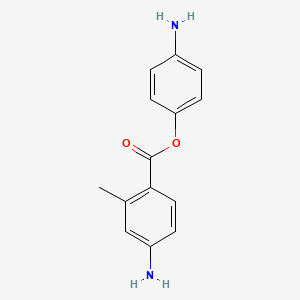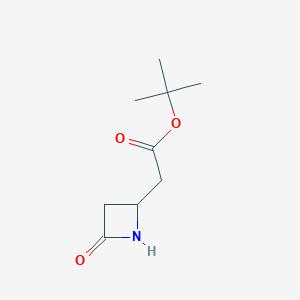
Tert-butyl 2-(4-oxoazetidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is an organic compound with the molecular formula C9H15NO3 It features a four-membered azetidinone ring, which is a key structural motif in many biologically active molecules, including β-lactam antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-oxoazetidin-2-yl)acetate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through cyclization reactions involving β-amino acids or their derivatives. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is often introduced via esterification reactions. This can be achieved by reacting the azetidinone with tert-butyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced azetidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized azetidinone derivatives.
Reduction: Reduced azetidinone derivatives.
Substitution: Substituted azetidinone derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 2-(4-oxoazetidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of β-lactam antibiotics and other therapeutic agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-oxoazetidin-2-yl)acetate depends on its specific application. In the context of β-lactam antibiotics, the azetidinone ring interacts with bacterial enzymes, inhibiting cell wall synthesis and leading to bacterial cell death. The compound’s molecular targets include penicillin-binding proteins, which are crucial for bacterial cell wall integrity.
Comparison with Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A β-lactam antibiotic known for its resistance to β-lactamase enzymes.
Uniqueness: Tert-butyl 2-(4-oxoazetidin-2-yl)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl 2-(4-oxoazetidin-2-yl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)5-6-4-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
SHQZXVTWHVCKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


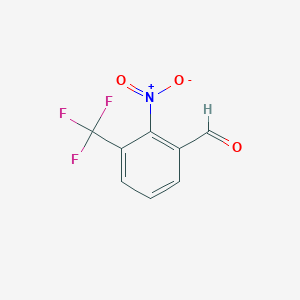
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
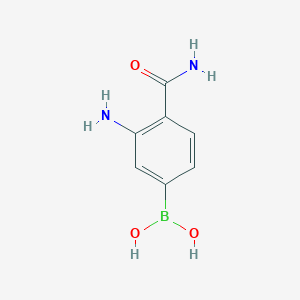
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
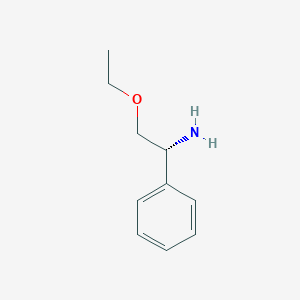
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
amine](/img/structure/B11760730.png)
![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
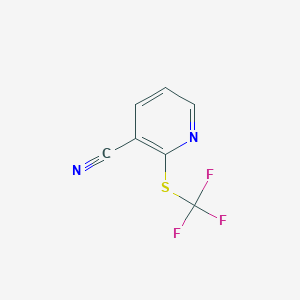

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
